

# A Technical Guide to LY2795050 for Depression and Anxiety Research

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## Compound of Interest

Compound Name: LY2795050

Cat. No.: B608718

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## Abstract

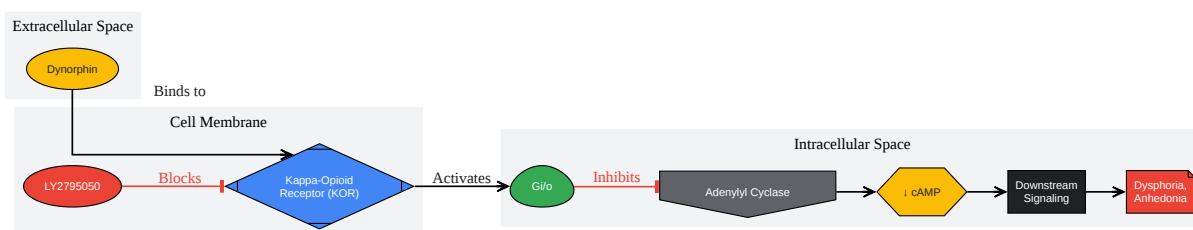
**LY2795050** is a potent and selective antagonist of the kappa-opioid receptor (KOR) that has garnered significant interest for its potential therapeutic application in mood and anxiety disorders. This technical guide provides a comprehensive overview of **LY2795050**, consolidating key preclinical and clinical research findings. It details the compound's mechanism of action, binding affinity and selectivity, pharmacokinetic profile, and efficacy in established animal models of depression and anxiety. Furthermore, this guide outlines detailed experimental protocols for researchers investigating **LY2795050** and its radiolabeled counterpart, **[11C]LY2795050**, a valuable tool for in vivo imaging of KOR in the human brain.

## Introduction

The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin, are key components of the brain's response to stress. Dysregulation of the KOR system has been implicated in the pathophysiology of major depressive disorder (MDD) and anxiety disorders.<sup>[1]</sup> KOR antagonists, such as **LY2795050**, represent a novel therapeutic strategy by blocking the effects of dynorphin, thereby mitigating stress-induced negative affective states. **LY2795050** is a short-acting, selective KOR antagonist that has demonstrated promising antidepressant- and anxiolytic-like effects in preclinical studies.<sup>[2][3]</sup> Its development as a positron emission tomography (PET) radiotracer, **[11C]LY2795050**, has further enabled the investigation of KOR's role in human psychopathology.<sup>[1][3]</sup>

## Mechanism of Action

**LY2795050** exerts its pharmacological effects by competitively binding to and blocking the activation of the KOR, a G protein-coupled receptor (GPCR).[1] Under normal physiological conditions, the binding of dynorphin to KOR initiates a signaling cascade that contributes to dysphoria, anhedonia, and other negative affective states associated with stress. By antagonizing this interaction, **LY2795050** is hypothesized to alleviate these symptoms.



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**Figure 1:** Simplified signaling pathway of the Kappa-Opioid Receptor and the antagonistic action of **LY2795050**.

## Quantitative Data

### Binding Affinity and Selectivity

**LY2795050** exhibits high affinity for the human KOR with notable selectivity over other opioid receptors. The binding affinities ( $K_i$ ) are summarized in the table below.

Receptor	Binding Affinity (K <sub>i</sub> , nM)	Reference
Kappa-Opioid Receptor (KOR)	0.72	[1]
Mu-Opioid Receptor (MOR)	25.8	[1]
Delta-Opioid Receptor (DOR)	153	[4]

Table 1: In vitro binding affinities of LY2795050 for human opioid receptors.

## Preclinical Efficacy in Depression Models

The antidepressant-like effects of **LY2795050** have been evaluated in the open space swim paradigm, a mouse model of behavioral despair.

Species	Model	Dose (mg/kg, i.p.)	Effect	Reference
Mouse (C57BL/6J)	Open Space Swim	0.32	Decreased immobility time	[2]

Table 2: Efficacy of LY2795050 in a preclinical model of depression-like behavior.

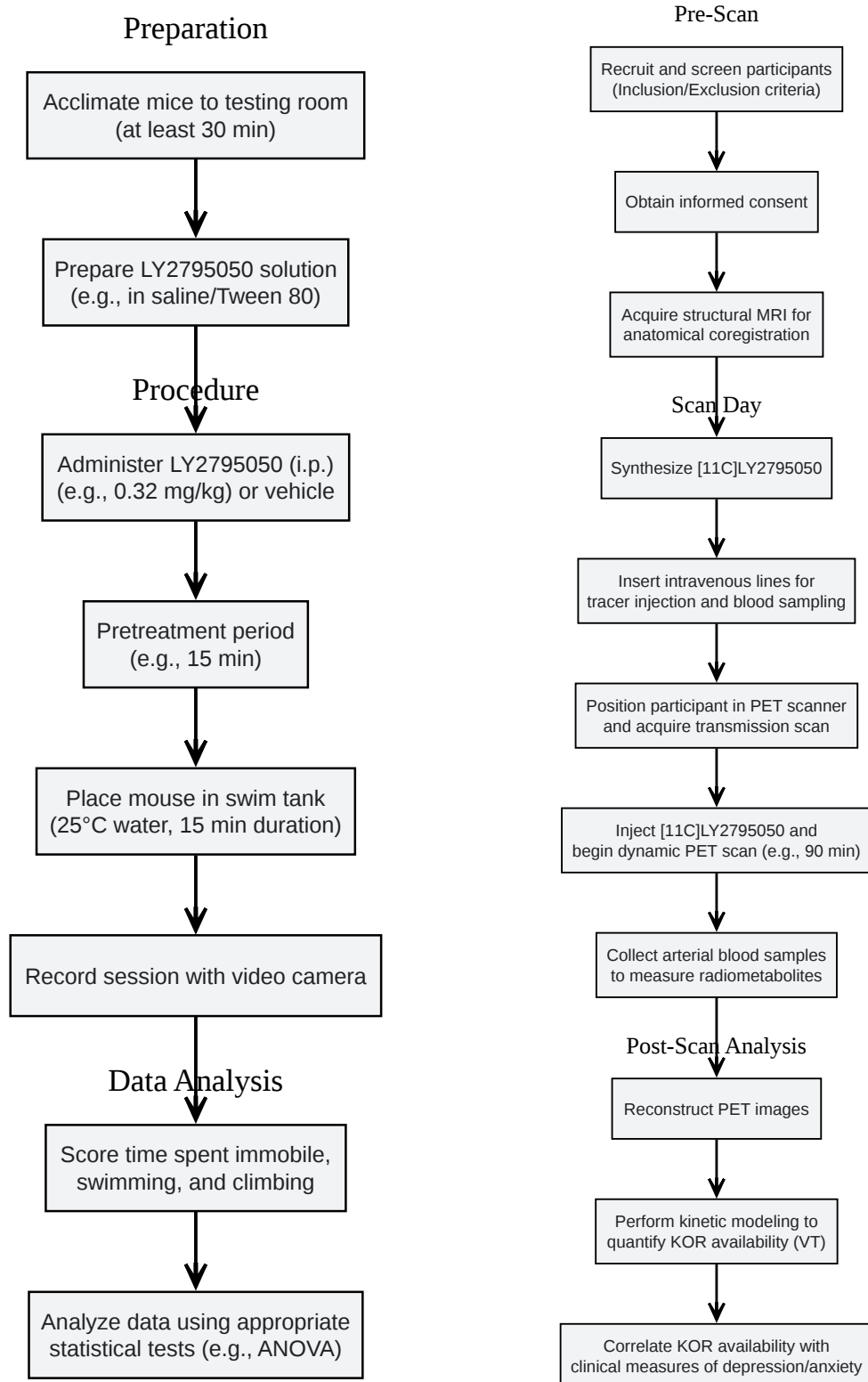
## Pharmacokinetics

Limited pharmacokinetic data is available from preclinical and early clinical studies. In rhesus monkeys, [<sup>11</sup>C]**LY2795050** demonstrated a moderate rate of metabolism, with approximately 40% of the parent compound remaining at 30 minutes post-injection.[1][3] The tracer readily crosses the blood-brain barrier, with peak brain uptake occurring within 20 minutes.[1][3]

## Experimental Protocols

## Preclinical Behavioral Assessment: Open Space Swim Test

This protocol is adapted from studies evaluating the antidepressant-like effects of **LY2795050** in mice.<sup>[2]</sup>



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